molecular formula C5H8N2OS B1517517 2-isothiocyanato-N,N-dimethylacetamide CAS No. 1096845-76-9

2-isothiocyanato-N,N-dimethylacetamide

Cat. No.: B1517517
CAS No.: 1096845-76-9
M. Wt: 144.2 g/mol
InChI Key: LYUDHYFVCISADE-UHFFFAOYSA-N
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Description

2-Isothiocyanato-N,N-dimethylacetamide is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.2 g/mol. This compound is known for its isothiocyanate group, which is a functional group containing sulfur, nitrogen, and carbon atoms. Isothiocyanates are known for their biological activity and are often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isothiocyanato-N,N-dimethylacetamide can be synthesized through the reaction of N,N-dimethylacetamide with thiocyanate salts under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the isothiocyanate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-N,N-dimethylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

2-Isothiocyanato-N,N-dimethylacetamide is used in various scientific research applications, including chemistry, biology, medicine, and industry. Its isothiocyanate group makes it a valuable reagent for synthesizing other compounds and studying biological processes.

Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Biology: It can be used to label proteins and study their interactions and functions. Medicine: Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-isothiocyanato-N,N-dimethylacetamide exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, such as thiols, to form thioureas, which can further participate in biological processes. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Phenyl isothiocyanate

  • Benzyl isothiocyanate

  • Allyl isothiocyanate

Properties

IUPAC Name

2-isothiocyanato-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-7(2)5(8)3-6-4-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUDHYFVCISADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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